molecular formula C15H12ClN3OS B2876331 N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide CAS No. 1088069-51-5

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide

Cat. No.: B2876331
CAS No.: 1088069-51-5
M. Wt: 317.79
InChI Key: QFBNFMQQVUNOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide is a synthetic organic compound that features a benzothiazole moiety linked to a pyridine ring via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate oxidizing agent.

    Coupling Reaction: The benzothiazole intermediate is then coupled with 2-chloro-4-pyridinecarboxylic acid using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation reaction where the ethylamine is introduced to form the carboxamide linkage.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Batch Reactors: Using batch reactors for precise control over reaction conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide linkage.

    Substitution: The chloro group on the pyridine ring is susceptible to nucleophilic substitution reactions, which can be used to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, and alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From nucleophilic substitution reactions.

    Reduced Derivatives: From reduction reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Biology

    Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal strains.

    Anticancer Research: Potential use in developing new anticancer drugs due to its ability to inhibit certain cancer cell lines.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating infections and cancer.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide: Similar structure but with a benzamide instead of a pyridine ring.

    2-chloro-N-(1,3-benzothiazol-2-yl)acetamide: Features an acetamide group instead of a carboxamide.

Uniqueness

    Enhanced Biological Activity: The presence of the pyridine ring and the specific positioning of the chloro and ethyl groups contribute to its unique biological activity.

    Versatility in Reactions: The compound’s structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry.

This detailed overview provides a comprehensive understanding of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-2-19(14(20)10-7-8-17-13(16)9-10)15-18-11-5-3-4-6-12(11)21-15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBNFMQQVUNOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.